molecular formula C16H14F3NO3S2 B2932548 (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(2,3,4-trifluorophenyl)methanone CAS No. 2034335-02-7

(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(2,3,4-trifluorophenyl)methanone

Cat. No.: B2932548
CAS No.: 2034335-02-7
M. Wt: 389.41
InChI Key: KYLJIGOTZUWEHR-UHFFFAOYSA-N
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Description

(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(2,3,4-trifluorophenyl)methanone is a complex organic compound that features a thiazepane ring, a thiophene group, and a trifluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(2,3,4-trifluorophenyl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazepane Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a diamine and a dicarbonyl compound.

    Introduction of the Thiophene Group: This step might involve a cross-coupling reaction, such as a Suzuki or Stille coupling, to attach the thiophene ring to the thiazepane.

    Attachment of the Trifluorophenyl Group: This can be done through a Friedel-Crafts acylation reaction, where the trifluorophenyl group is introduced to the methanone moiety.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazepane ring.

    Reduction: Reduction reactions may target the carbonyl group in the methanone moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene or trifluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators. They may exhibit activity against certain diseases or conditions.

Medicine

Medicinal chemistry applications include the development of new pharmaceuticals. The compound’s structure suggests potential activity as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

In industry, such compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(2,3,4-trifluorophenyl)methanone would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(phenyl)methanone: Similar structure but without the trifluoromethyl group.

    (1,1-Dioxido-7-(furan-2-yl)-1,4-thiazepan-4-yl)(2,3,4-trifluorophenyl)methanone: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The presence of the trifluorophenyl group in (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(2,3,4-trifluorophenyl)methanone imparts unique electronic properties, potentially enhancing its biological activity or stability compared to similar compounds.

Properties

IUPAC Name

(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-(2,3,4-trifluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO3S2/c17-11-4-3-10(14(18)15(11)19)16(21)20-6-5-13(12-2-1-8-24-12)25(22,23)9-7-20/h1-4,8,13H,5-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYLJIGOTZUWEHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)C3=C(C(=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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